

Application Notes and Protocols: Enantioselective Synthesis of (+)-cis-Rose Oxide from Citronellol

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Compound of Interest

Compound Name: (+)-cis-Rose oxide

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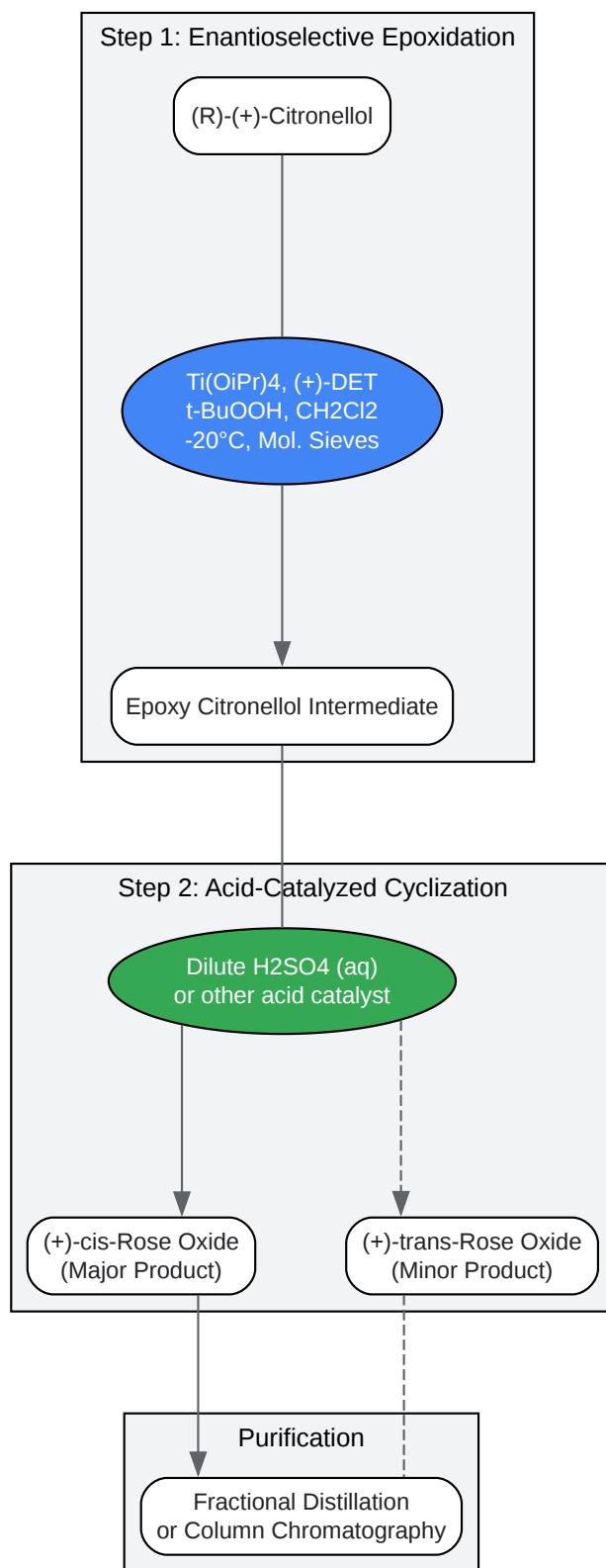
Abstract

Rose oxide is a key fragrance compound found in rose oil and is highly valued in the perfumery and flavor industries. It exists as four stereoisomers, with the (+)-cis-isomer being of particular interest. This document provides a detailed protocol for the enantioselective synthesis of **(+)-cis-rose oxide**, starting from the commercially available chiral precursor, (R)-(+)-citronellol. The synthesis involves two key steps: a Sharpless asymmetric epoxidation to create the chiral epoxide intermediate, followed by an acid-catalyzed intramolecular cyclization to form the desired tetrahydropyran ring of **(+)-cis-rose oxide**. This method is notable for its high degree of stereocontrol, leading to the desired enantiomer with good yield and selectivity.

Synthesis Pathway Overview

The enantioselective synthesis of **(+)-cis-rose oxide** from (R)-(+)-citronellol proceeds through a two-step sequence. The first step is the Sharpless asymmetric epoxidation of the allylic alcohol functionality in citronellol. This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral tartrate ligand (diethyl tartrate - DET), and an oxidant (tert-butyl hydroperoxide - TBHP) to introduce an epoxide with high enantioselectivity.^{[1][2]} The second step involves the acid-catalyzed cyclization of the resulting epoxy alcohol. The acidic conditions promote an

intramolecular attack of the hydroxyl group onto the epoxide, forming the tetrahydropyran ring characteristic of rose oxide with a favorable selectivity for the cis-isomer.[3][4]



[Click to download full resolution via product page](#)Figure 1. Overall workflow for the synthesis of **(+)-cis-rose oxide**.

Experimental Data

The synthesis of rose oxide from citronellol has been approached through various methods, each yielding different efficiencies and isomer ratios. The chosen Sharpless epoxidation followed by acid cyclization provides a reliable route to the target enantiomer.

Method	Starting Material	Key Reagents	Overall Yield	cis:trans Ratio	Reference
Sharpless Epoxidation & Acid Cyclization	(R)-(+)-Citronellol	Ti(OiPr) ₄ , (+)-DET, t-BuOOH; H ₂ SO ₄	High	~7:3 to 9:1	[1][3]
Photo-oxidation & Acid Cyclization	(R)-(+)-Citronellol	Singlet Oxygen (Photosensitizer); H ₂ SO ₄	Moderate	~7:3	[3][4]
Bromomethoxylation & Acid Cyclization	(R)-(+)-Citronellol	N-Bromosuccinimide, Methanol; Acid	~78.6%	7:3 to 3:1	[5]
Iodosylbenzene (PhIO) Mediation	β-Citronellol	PhIO, Acetonitrile-Water	High	~9:1	[6]
Halohydrin/Epoxyde Intermediate Method	Citronellol	Halogenating agent, Base; Acid	High	~10:1	[7]

Table 1. Comparison of synthetic methods for producing rose oxide from citronellol. The Sharpless epoxidation route is highlighted for its enantioselectivity.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times. tert-Butyl hydroperoxide is a shock-sensitive oxidant and should be handled with care.[\[8\]](#)

Protocol 1: Sharpless Asymmetric Epoxidation of (R)-(+)-Citronellol

This protocol is adapted from the principles of Sharpless asymmetric epoxidation, which is highly effective for allylic alcohols.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- (R)-(+)-Citronellol
- Titanium(IV) isopropoxide ($Ti(OiPr)_4$)
- (+)-Diethyl tartrate ((+)-DET)
- tert-Butyl hydroperoxide (TBHP, 5.5 M solution in decane)
- Activated 4 \AA molecular sieves, powdered
- Dichloromethane (CH_2Cl_2 , anhydrous)
- Aqueous solution of NaOH (10%)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask, magnetic stirrer, dropping funnel, low-temperature thermometer

Procedure:

- **Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add powdered 4Å molecular sieves (approximately the same weight as the citronellol).
- **Solvent Addition:** Add anhydrous dichloromethane (CH_2Cl_2) to the flask.
- **Cooling:** Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.
- **Catalyst Formation:** While maintaining the temperature at -20 °C, add (+)-diethyl tartrate followed by titanium(IV) isopropoxide to the stirred suspension. Stir the mixture for 30 minutes to pre-form the chiral catalyst complex.
- **Substrate Addition:** Add (R)-(+)-citronellol to the mixture.
- **Oxidant Addition:** Add tert-butyl hydroperoxide (TBHP) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -20 °C.
- **Reaction Monitoring:** Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Quench the reaction by adding 10% aqueous NaOH solution and allowing the mixture to warm to room temperature while stirring vigorously for 1 hour. This will precipitate the titanium salts.
- **Work-up:** Filter the mixture through a pad of celite to remove the precipitated salts, washing the filter cake with dichloromethane.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude epoxy alcohol. This intermediate is often used directly in the next step without further purification.

Protocol 2: Acid-Catalyzed Cyclization to (+)-*cis*-Rose Oxide

This protocol describes the intramolecular cyclization of the epoxy alcohol to form the tetrahydropyran ring.[\[3\]](#)[\[4\]](#)

Materials:

- Crude epoxy alcohol from Protocol 1
- Dilute sulfuric acid (H_2SO_4 , ~5% aqueous solution) or acid-activated bleaching earth[\[7\]](#)
- Diethyl ether or Dichloromethane
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

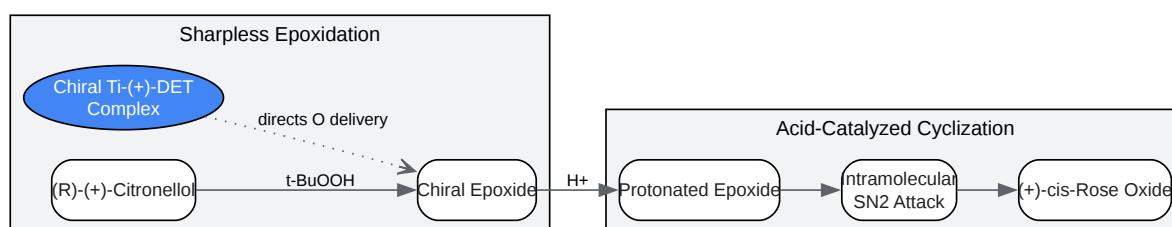
Procedure:

- Reaction Setup: Dissolve the crude epoxy alcohol in a suitable solvent like dichloromethane in a round-bottom flask.
- Acid Addition: Add the dilute sulfuric acid solution to the flask and stir the two-phase mixture vigorously at room temperature.
- Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the epoxy alcohol is consumed (typically 1-3 hours).
- Neutralization: Transfer the reaction mixture to a separatory funnel and carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution until effervescence ceases.
- Extraction: Separate the organic layer. Extract the aqueous layer twice more with fresh portions of the organic solvent.

- **Washing and Drying:** Combine the organic extracts and wash with brine. Dry the solution over anhydrous magnesium sulfate ($MgSO_4$).
- **Concentration:** Filter the drying agent and remove the solvent under reduced pressure to obtain the crude rose oxide product, which will be a mixture of cis and trans isomers.
- **Purification:** Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the **(+)-cis-rose oxide** from the **(+)-trans** isomer and any other impurities.[3][10]

Reaction Mechanism

The key to the enantioselectivity of the overall synthesis lies in the formation of the chiral titanium-tartrate-hydroperoxide complex during the Sharpless epoxidation. This complex directs the delivery of the oxygen atom to a specific face of the alkene in the allylic alcohol, leading to the formation of a single predominant epoxide enantiomer. The subsequent acid-catalyzed cyclization proceeds via protonation of the epoxide, followed by an intramolecular SN2-type ring-opening by the terminal hydroxyl group.



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Figure 2. Logical pathway of the reaction mechanism.

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